molecular formula C21H17N3O4S B2661499 (Z)-2-benzylidene-6-(3,4-dimethoxybenzyl)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 638133-44-5

(Z)-2-benzylidene-6-(3,4-dimethoxybenzyl)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Cat. No. B2661499
CAS RN: 638133-44-5
M. Wt: 407.44
InChI Key: WQICSAVVGCVCED-PDGQHHTCSA-N
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Description

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines are a type of heterocyclic compound that have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . They are considered important in drug design, discovery, and development .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves primarily four routes . One route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on thiadiazine .


Molecular Structure Analysis

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines are characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . This core structure can make specific interactions with different target receptors due to its ability to accept and donate hydrogen bonds .


Chemical Reactions Analysis

Triazoles and their derivatives undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .

Scientific Research Applications

High-Efficiency Thermally Activated Delayed Fluorescence Emitter

This compound can be used as a new rigid electron acceptor for high-efficiency thermally activated delayed fluorescence emitters . The solution-processed OLED based on this compound showed good performance, with an external quantum efficiency (EQE) of up to 6.2% .

Synthesis and Applications in Heterocyclic Compounds

Both triazines and tetrazines are building blocks and have provided a new dimension to the design of biologically important organic molecules . Several of their derivatives with fine-tuned electronic properties have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .

High-Performing Thermally Stable Secondary Energetic Materials

Due to the high thermal stability (>220 °C) and lower sensitivity, these compounds can be potentially used as high-performing thermally stable secondary energetic materials .

Use in Car Airbag Applications

Due to the high nitrogen percentage (53 to >72%), these molecules can be used in car airbag applications .

Potent Inhibitors Targeting CYP1A1 Activity

Novel fused 1,2,4-triazine derivatives have been reported as potent inhibitors targeting CYP1A1 activity .

Applications in Heterogeneous Catalysis, Photocatalysis, Separation and Storage, and Energy-Related Functions

The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications such as heterogeneous catalysis, photocatalysis, separation and storage, and energy-related functions .

Future Directions

Triazoles and their derivatives continue to attract interest in medicinal chemistry due to their significant biological and pharmacological properties . Future research may focus on the development of new biologically active entities for the rational design and development of new target-oriented drugs .

properties

IUPAC Name

(2Z)-2-benzylidene-6-[(3,4-dimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c1-27-16-9-8-14(11-17(16)28-2)10-15-19(25)22-21-24(23-15)20(26)18(29-21)12-13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQICSAVVGCVCED-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=CC=C4)SC3=NC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=CC=C4)/SC3=NC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-benzylidene-6-(3,4-dimethoxybenzyl)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

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